9H-Fluoren-9-amine, N-(4-methylphenyl)-
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Overview
Description
9H-Fluoren-9-amine, N-(4-methylphenyl)- is an organic compound with the molecular formula C20H17N. It is a derivative of fluorene, where the amine group is substituted with a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-amine, N-(4-methylphenyl)- typically involves the reaction of 9H-fluoren-9-amine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-amine, N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced amines, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9H-Fluoren-9-amine, N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-amine, N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
9-Aminofluorene: A parent compound with similar structural features but without the 4-methylphenyl substitution.
Fluorenol: An alcohol derivative of fluorene, known for its different chemical properties and applications.
N-(9H-Fluoren-9-yl)-N-(4-methylbenzylidene)amine: Another derivative with a different substitution pattern, leading to distinct chemical behavior.
Uniqueness
9H-Fluoren-9-amine, N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
109938-62-7 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-9H-fluoren-9-amine |
InChI |
InChI=1S/C20H17N/c1-14-10-12-15(13-11-14)21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20-21H,1H3 |
InChI Key |
PRVRGEHNDCXJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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